molecular formula C18H17F2NOS B1325602 3,4-Difluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-22-7

3,4-Difluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325602
CAS No.: 898783-22-7
M. Wt: 333.4 g/mol
InChI Key: WCTGFWVXINCTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17F2NOS. It is characterized by the presence of difluorophenyl and thiomorpholinomethyl groups attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-4’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of neurodegenerative diseases, the compound may inhibit the aggregation of amyloid-beta peptides, thereby preventing neuronal damage and improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-4’-thiomorpholinomethyl benzophenone is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with sulfur-containing biomolecules, making it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTGFWVXINCTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642941
Record name (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-22-7
Record name (3,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.